molecular formula C18H17N5O B12000913 3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide CAS No. 326002-09-9

3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

Cat. No.: B12000913
CAS No.: 326002-09-9
M. Wt: 319.4 g/mol
InChI Key: SKIUKAARLLGZPZ-MHTHSFAKSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with sodium nitrite in acidic conditions.

    Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with cinnamaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific properties such as corrosion resistance and UV stabilization.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The hydrazide linkage can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzotriazol-1-yl)benzoic acid: Similar in structure but lacks the hydrazide linkage.

    (1H-benzotriazol-1-yl)(benzyloxycarbonylamino)acetic acid: Contains a benzotriazole moiety but has a different functional group.

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety and a hydrazide linkage, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

326002-09-9

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C18H17N5O/c24-18(21-19-13-6-9-15-7-2-1-3-8-15)12-14-23-17-11-5-4-10-16(17)20-22-23/h1-11,13H,12,14H2,(H,21,24)/b9-6+,19-13+

InChI Key

SKIUKAARLLGZPZ-MHTHSFAKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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